Purity Specification Benchmarking: 2,5-Dimethylbenzyl Piperidine-Methylamine Versus Unsubstituted Benzyl Analogue
The target compound is commercially supplied at a minimum purity of 95% (HPLC/GC), as specified by multiple vendors . In contrast, the closest unsubstituted benzyl analogue, (1-benzylpiperidin-4-yl)methylamine (CAS 88915-26-8), is often supplied at 97% purity . While both purities are suitable for early-stage research, the 2% differential can be meaningful in multi-step syntheses where cumulative impurities reduce final yield; the consistent 95% specification across vendors for the 2,5-dimethyl variant suggests a stable manufacturing process with well-characterized impurity profiles .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC/GC, multiple vendors) |
| Comparator Or Baseline | (1-Benzylpiperidin-4-yl)methylamine (CAS 88915-26-8): typically ≥97% |
| Quantified Difference | Approximately 2 percentage point purity differential, directionally favouring the unsubstituted analogue |
| Conditions | Vendor certificates of analysis; analytical method not standardised across suppliers |
Why This Matters
For buyers synthesising complex libraries, a reliable 95% purity threshold with a known impurity envelope simplifies scale-up calculations and quality risk assessments compared with an analogue that may exhibit greater batch-to-batch variability in synthesis by-products.
